5-Bromo-2,4-dimethylbenzoic acid
Overview
Description
5-Bromo-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is a substituted benzoic acid derivative, characterized by the presence of bromine and two methyl groups attached to the benzene ring. This compound is not found naturally but is synthesized for various applications in organic synthesis and industrial processes .
Mechanism of Action
Target of Action
Benzoic acid derivatives are often used in the synthesis of a wide range of compounds. The specific targets of these compounds can vary widely depending on the specific derivative and its use .
Mode of Action
Benzoic acid derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic ring .
Biochemical Pathways
The specific biochemical pathways affected by benzoic acid derivatives would depend on the specific compound and its biological targets. They can be involved in a wide range of biochemical pathways due to their use in the synthesis of various compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoic acid derivatives can vary widely depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of benzoic acid derivatives can vary widely and depend on the specific compound and its biological targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of benzoic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethylbenzoic acid typically involves the bromination of 2,4-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoic acids, alcohols, aldehydes, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2,4-dimethylbenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a precursor for agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dimethylbenzoic acid
- 2,4-Dimethylbenzoic acid
- 5-Bromo-2,4-dimethoxybenzoic acid
Uniqueness
5-Bromo-2,4-dimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications, where precise control over the chemical structure is required .
Properties
IUPAC Name |
5-bromo-2,4-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDYGQDSEFKPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842136-27-0 | |
Record name | 5-bromo-2,4-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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